![molecular formula C11H15NO B499177 2-(Cinnamylamino)ethanol CAS No. 99858-64-7](/img/structure/B499177.png)
2-(Cinnamylamino)ethanol
Overview
Description
“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO . It has a molar mass of 177.2429 and a monoisotopic mass of 177.115364102 .
Synthesis Analysis
The synthesis of cinnamylamine, a compound related to “2-(Cinnamylamino)ethanol”, has been achieved through biosynthesis methods . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Molecular Structure Analysis
The molecular structure of “2-(Cinnamylamino)ethanol” consists of 13 heavy atoms . It has a complexity of 139, a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 32.3 .
Scientific Research Applications
Electrochemiluminescence (ECL) Systems : Studies have shown that compounds similar to 2-(Cinnamylamino)ethanol, such as 2-(dibutylamino)ethanol (DBAE), are efficient co-reactants in ECL systems, which are significant in analytical chemistry. For instance, DBAE has been found to enhance the ECL of Ru(bpy)3 2+ and Ru(phen)3 2+, indicating potential applications in sensitive detection systems (Xue et al., 2009); (Parveen et al., 2013).
Pharmacokinetics and Pharmacodynamics : The interaction of ethanol, a component in the name of 2-(Cinnamylamino)ethanol, with various drugs has been extensively studied. Ethanol is known to alter pharmacokinetics and pharmacodynamics, potentially affecting drug metabolism and physiological responses (Chan & Anderson, 2014).
Photocatalytic Hydrogenation : The use of ethanol in photocatalytic hydrogenation processes, such as in the conversion of cinnamaldehyde to cinnamyl alcohol, indicates potential catalytic applications for related compounds (Hao et al., 2016).
Ethanol-Induced Hepatotoxicity : Research on the reversal of ethanol-induced hepatotoxicity using cinnamic acid suggests potential therapeutic applications for compounds with similar structures in treating liver diseases (Yan et al., 2016).
Lignin Biosynthesis and Bioethanol Production : Studies on maize plants down-regulated for cinnamyl alcohol dehydrogenase, which is involved in lignin biosynthesis, show improved bioethanol production, indicating potential applications in biofuel research (Fornalé et al., 2012).
CO2 Capture : Research on solvent-free alkanolamines, which may have structural similarities to 2-(Cinnamylamino)ethanol, demonstrates their efficiency in CO2 capture, suggesting potential applications in environmental technologies (Barzagli et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as ethanol, interact with gaba receptors and glycine receptors (alpha 1 and alpha 2 subunits) . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission.
Mode of Action
Ethanol, a related compound, is known to exert its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .
Biochemical Pathways
Related compounds like ethanol can be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Cinnamyl alcohol, a related compound, has been shown to be a skin sensitizer .
Action Environment
It is known that 2-(2-aminoethylamino)ethanol, a related compound, has superior performance to monoethanolamine for co2 separation, in terms of its ability to sorb co2 by its primary amine and desorb co2 by its secondary amine .
properties
IUPAC Name |
2-[[(E)-3-phenylprop-2-enyl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUNMLBMMTJHS-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cinnamylamino)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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